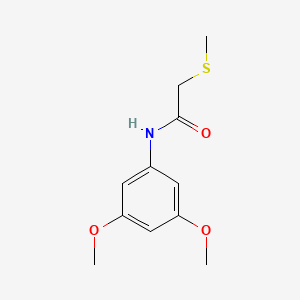

N-(3,5-dimethoxyphenyl)-2-(methylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,5-dimethoxyphenyl)acetamide” is a chemical compound with the linear formula C10H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

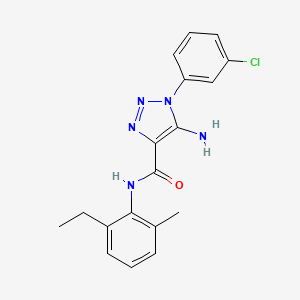

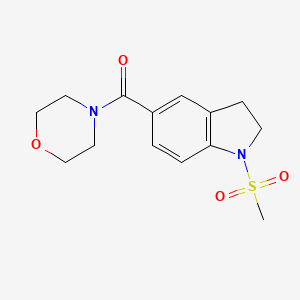

Molecular Structure Analysis

The molecular structure of “N-(3,5-dimethoxyphenyl)acetamide” is represented by the linear formula C10H13NO3 . It has a molecular weight of 195.22 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,5-dimethoxyphenyl)acetamide” are not well-documented .Applications De Recherche Scientifique

Synthesis of Aza-Peptides

“N-(3,5-dimethoxyphenyl)-2-methylthioacetamide” is used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines . These Ddz-protected hydrazines are then used in the solid phase synthesis of aza-peptides . Aza-peptides are peptide analogues where one or more of the α-carbons, bearing the side chain residues, has been replaced by a nitrogen atom . They are of great interest due to their increased resistance to proteolytic degradation and their ability to induce conformational changes .

Drug Design

The properties of aza-peptides make them attractive tools for structure-activity relationship studies and drug design . The Ddz-protected hydrazines, synthesized using “N-(3,5-dimethoxyphenyl)-2-methylthioacetamide”, have wide applications in the synthesis of substituted hydrazines and in the synthesis of aza-containing peptidomimetics .

Anticancer Research

A compound known as N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) was synthesized using “N-(3,5-dimethoxyphenyl)-2-methylthioacetamide” through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline . This compound exhibited in vitro antiproliferative activity on various cancer cell lines, including MCF-7, HT29, and HL60 . No signs of toxicity were observed in mice even after being administered the highest dose of G4 .

Synthesis of Organic Compounds

“N-(3,5-dimethoxyphenyl)-2-methylthioacetamide” is used in the synthesis of various organic compounds . For example, it is used in the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .

Safety and Hazards

Mécanisme D'action

Target of Action

A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, is known to target thymidylate synthase in humans .

Biochemical Pathways

Compounds with similar structures, such as dimethoxybenzenes, are known to be involved in various biochemical pathways .

Pharmacokinetics

It’s worth noting that compounds with similar structures can have varying bioavailability and pharmacokinetic properties .

Result of Action

Compounds with similar structures have been shown to have various effects, such as repelling marine bacteria and inhibiting the attachment and growth of microalgae .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-methylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-14-9-4-8(5-10(6-9)15-2)12-11(13)7-16-3/h4-6H,7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKDNISELOUSRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CSC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2-methylthioacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5201560.png)

![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)

![N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)

![ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)

![6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201654.png)

![4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)

![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)